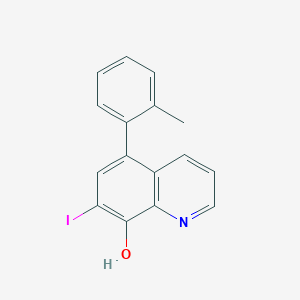
7-Iodo-5-(2-methylphenyl)quinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Iodo-5-(o-tolyl)quinolin-8-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-5-(o-tolyl)quinolin-8-ol typically involves the iodination of 5-(o-tolyl)quinolin-8-ol. One common method is the Sandmeyer reaction, where an aryl amine is converted to an aryl halide using a copper(I) halide. The reaction conditions often include the use of sodium nitrite and hydrochloric acid to form the diazonium salt, followed by the addition of potassium iodide to introduce the iodine atom .
Industrial Production Methods
Industrial production of 7-Iodo-5-(o-tolyl)quinolin-8-ol may involve large-scale Sandmeyer reactions or other iodination methods that ensure high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to obtain the desired compound in its pure form .
化学反应分析
Types of Reactions
7-Iodo-5-(o-tolyl)quinolin-8-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides, which have different biological activities.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and dimethylformamide (DMF) as the solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H₂) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.
Oxidation Reactions: Quinoline N-oxides are the primary products.
Reduction Reactions: Tetrahydroquinoline derivatives are formed.
科学研究应用
7-Iodo-5-(o-tolyl)quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-Iodo-5-(o-tolyl)quinolin-8-ol involves its interaction with biological targets such as enzymes and receptors. The iodine atom and quinoline ring structure allow it to bind to specific sites on enzymes, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent .
相似化合物的比较
Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: Another quinoline derivative with similar antimicrobial properties.
8-Hydroxyquinoline: Known for its metal-chelating properties and use in various applications.
Uniqueness
The combination of these groups in the quinoline structure provides a distinct set of chemical and biological properties compared to other quinoline derivatives .
属性
CAS 编号 |
648896-59-7 |
|---|---|
分子式 |
C16H12INO |
分子量 |
361.18 g/mol |
IUPAC 名称 |
7-iodo-5-(2-methylphenyl)quinolin-8-ol |
InChI |
InChI=1S/C16H12INO/c1-10-5-2-3-6-11(10)13-9-14(17)16(19)15-12(13)7-4-8-18-15/h2-9,19H,1H3 |
InChI 键 |
LGLYBLHTMUXBPK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=CC(=C(C3=C2C=CC=N3)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12894002.png)
![3H-Pyrazolo[3,4-b]pyridin-3-one, 2,7-dihydro-4,6-dimethyl-2,7-diphenyl-](/img/structure/B12894006.png)
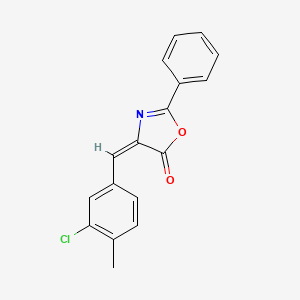
![4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12894028.png)
![(R)-Dicyclohexyl(2'-(di-p-tolylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12894030.png)
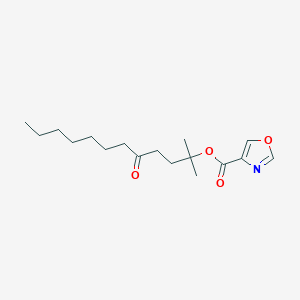

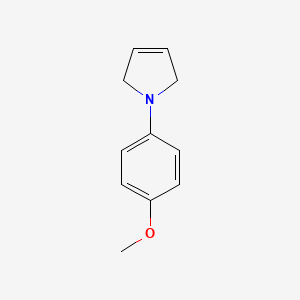
![2-(Difluoromethoxy)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12894049.png)

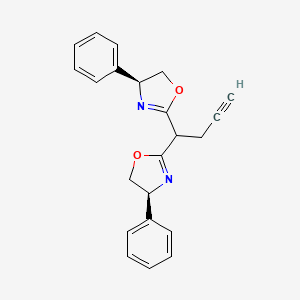
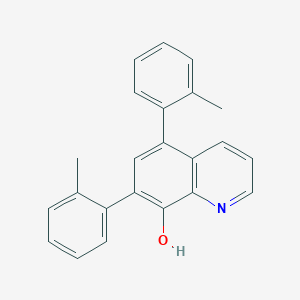
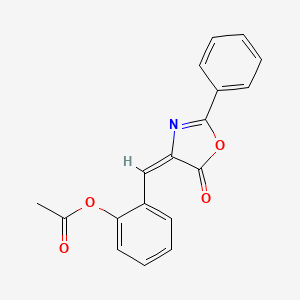
![4-(Propylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12894081.png)
